molecular formula C15H24N2O B8579405 4-(1-Methylpiperidin-4-yl)-2-(propan-2-yloxy)aniline

4-(1-Methylpiperidin-4-yl)-2-(propan-2-yloxy)aniline

Cat. No.: B8579405
M. Wt: 248.36 g/mol
InChI Key: PBADMFCCNPCCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylpiperidin-4-yl)-2-(propan-2-yloxy)aniline is a useful research compound. Its molecular formula is C15H24N2O and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyaniline

InChI

InChI=1S/C15H24N2O/c1-11(2)18-15-10-13(4-5-14(15)16)12-6-8-17(3)9-7-12/h4-5,10-12H,6-9,16H2,1-3H3

InChI Key

PBADMFCCNPCCEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2CCN(CC2)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10 g of 1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridinium iodide in 280 ml of methanol is hydrogenated in an autoclave on 2.9 g of platinum oxide hydrate, at a hydrogen pressure of 15 bar and at ambient temperature for 4 h. The catalyst is removed by filtration on Clarcel and the mixture is concentrated under vacuum. The residue is taken up in 200 ml of ethyl acetate and washed with 200 ml of 1M sodium hydroxide and then with a saturated sodium chloride solution. The organic phase is dried over magnesium sulfate and concentrated under vacuum, so as to obtain 6.0 g of 4-(1-methylpiperidin-4-yl)-2-(propan-2-yloxy)aniline.
Name
1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]pyridinium iodide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
catalyst
Reaction Step One

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